- Synthesis of roxatidine acetate hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2005, 36(12), 732-733

Cas no 93793-83-0 (Roxatidine acetate hydrochloride)

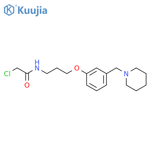

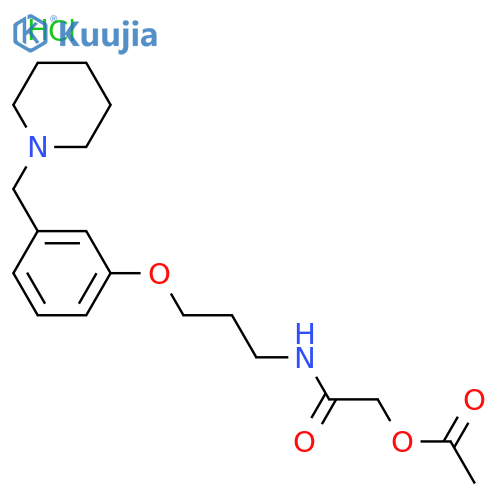

93793-83-0 structure

Nombre del producto:Roxatidine acetate hydrochloride

Número CAS:93793-83-0

MF:C19H29ClN2O4

Megavatios:384.897564649582

MDL:MFCD00941429

CID:61654

PubChem ID:253661076

Roxatidine acetate hydrochloride Propiedades químicas y físicas

Nombre e identificación

-

- roxatidine acetate hydrochloride

- Roxatidine Acetate HCl

- HOE 760

- Roxatidine (Acetate Hydrochloride)

- Roxatidine Acetate H

- Roxatidine HCl Acetate

- Altat

- Neo H2

- PIFEATIDINE

- Roxit

- RXTA

- tzu0460

- Xarcin

- 2-Acetoxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide Hydrochloride

- Gastralgin

- Aceroxatidine hydrochloride

- Tzu 0460

- 60426GOR1E

- 2-Acetoxy-N-[3-[3-(1-piperidinomethylphenoxy]propyl]acetamide hydrochloride

- AK323802

- 2-Acetoxy-N-(3-(m-(1-piperidinylmethyl)phenoxy)propyl)acetamide hydrochloride

- Acetamide, 2-hydroxy-N-(3-(m-(1-piperidinylmethyl)phenoxy)propyl)-, acetate, hydrochloride

- DSSTox_RID_818

- Acetamide, 2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-, monohydrochloride (9CI)

- Zarocs

- NSC-760384

- Tox21_112500

- Acetamide, 2-(acetyloxy)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl-, monohydrochloride

- AB07712

- Altat (TN)

- Pharmakon1600-01502334

- SR-01000763240-4

- Acetamide, 2-(acetyloxy)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, monohydrochloride

- C90611

- SMR000469144

- CCG-101016

- SCHEMBL667643

- MLS001401443

- AS-14306

- Hoe-760

- ROXATIDINE ACETATE HYDROCHLORIDE [WHO-DD]

- 2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethylacetatehydrochloride

- TZU-0460

- N-(3-(3-(N(1)-piperidinylmethyl)phenoxy)propyl)acetoxyacetamide

- SR-01000763240

- NSC760384

- Roxatidine acetate hydrochloride [USAN:JAN]

- N-(3-((.ALPHA.-PIPERIDINO-M-TOLYL)OXY)PROPYL)GLYCOLAMIDE ACETATE MONOHYDROCHLORIDE

- DTXCID0026670

- Tox21_112500_1

- Pifatidine hydrochloride

- NC00266

- )propylamino)ethyl acetate hydrochloride

- SW197646-3

- ROXATIDINE ACETATE HYDROCHLORIDE [USAN]

- HOE 062 [ROXATIDINE]

- AKOS015894912

- NSC 760384

- Acetamide, 2-hydroxy-N-(3-(m-(piperidinomethyl)phenoxy)propyl)-, acetate (ester), hydrochloride

- CHEMBL2104871

- D01467

- HY-B0305A

- 2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethyl acetate hydrochloride

- Roxatidine acetate hydrochloride (JP17/USAN)

- 93793-83-0

- DTXSID2046670

- 2-oxo-2-(3-(3-(piperidin-1-ylmethyl)phenoxy

- AKP-004

- Tox21_112954

- 2-Oxo-2-[[3-[3-(1-piperidylmethyl)phenoxy]propyl]amino]ethyl Acetate Hydrochloride

- CAS-93793-83-0

- [2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride

- MLS002153806

- 2-oxo-2-(3-(3-(piperidin-1-ylmethyl)phenoxy)propylamino)ethyl acetate hydrochloride

- ROXATIDINE ACETATE HYDROCHLORIDE [MART.]

- UNII-60426GOR1E

- R0178

- CCRIS 3347

- NCGC00167499-01

- CHEBI:32107

- AC-26444

- 2-Hydroxy-N-(3-(m-(piperidinomethyl)phenoxy)propyl)acetamide acetate (ester) hydrochloride

- 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride

- Q27263158

- N-(3-((alpha-Piperidino-m-tolyl)oxy)propyl)glycolamide acetate (ester), monohydrochloride

- NCGC00167499-02

- 2-acetoxy-n-(3-(m-(1-piperidinylmethyl)phenoxy)propyl)acetamidehydrochloride

- BCP10517

- s1880

- SY111342

- MFCD00941429

- ROXATIDINE ACETATE HYDROCHLORIDE [JAN]

- ROXATIDINE ACETATE HYDROCHLORIDE [MI]

- Roxatidine acetate hydrochloride

-

- MDL: MFCD00941429

- Renchi: 1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H

- Clave inchi: FEWCTJHCXOHWNL-UHFFFAOYSA-N

- Sonrisas: Cl.O=C(C)OCC(NCCCOC1C=C(CN2CCCCC2)C=CC=1)=O

Atributos calculados

- Calidad precisa: 384.181585g/mol

- Carga superficial: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 5

- Cuenta de enlace giratorio: 10

- Masa isotópica única: 384.181585g/mol

- Masa isotópica única: 384.181585g/mol

- Superficie del Polo topológico: 67.9Ų

- Recuento de átomos pesados: 26

- Complejidad: 410

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 2

Propiedades experimentales

- Punto de fusión: 146.0 to 150.0 deg-C

- Punto de ebullición: 537.3°C at 760 mmHg

- Punto de inflamación: 278.7ºC

- PSA: 67.87000

- Logp: 3.25150

- Merck: 8274

Roxatidine acetate hydrochloride Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P264-P270-P301+P312+P330-P501

- Rtecs:AC3855000

- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Roxatidine acetate hydrochloride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2344-1g |

Roxatidine (Acetate Hydrochloride) |

93793-83-0 | 98.08% | 1g |

$130.0 | 2022-04-26 | |

| ChemScence | CS-2344-5g |

Roxatidine (Acetate Hydrochloride) |

93793-83-0 | 98.08% | 5g |

$370.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D480339-10g |

2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-acetamide,hydrochloride (1:1) |

93793-83-0 | 98% | 10g |

$395 | 2024-05-24 | |

| Ambeed | A584050-25g |

2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethyl acetate hydrochloride |

93793-83-0 | 98% | 25g |

$140.0 | 2025-02-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0157-1 mL * 10 mM (in DMSO) |

Roxatidine Acetate hydrochloride |

93793-83-0 | 99.61% | 1 mL * 10 mM (in DMSO) |

¥148.00 | 2022-04-26 | |

| Key Organics Ltd | AS-14306-1MG |

Roxatidine acetate hydrochloride |

93793-83-0 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1291020-25g |

2-Acetoxy-N-[3-[3-(1-piperidinomethylphenoxy]propyl]acetamide hydrochloride |

93793-83-0 | 99% | 25g |

$185 | 2024-06-07 | |

| TRC | R700870-25g |

Roxatidine Acetate Hydrochloride |

93793-83-0 | 25g |

$ 1335.00 | 2023-04-16 | ||

| FUJIFILM | 183-03003-500mg |

Roxatidine Acetate Hydrochloride |

93793-83-0 | 500mg |

JPY 29800 | 2023-09-15 | ||

| TRC | R700870-2.5g |

Roxatidine Acetate Hydrochloride |

93793-83-0 | 2.5g |

$ 170.00 | 2023-04-16 |

Roxatidine acetate hydrochloride Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 0 °C; rt

Referencia

- Preparation method of high-purity medicinal roxatidine acetate hydrochloride for treating gastric ulcer, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Solvents: Dimethylformamide ; 1 h, 90 - 100 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 4.6

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9.5

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 - 5 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 4.6

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9.5

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 - 5 °C

Referencia

- Phenoxypropylamines: synthesis and antiulcer evaluation, Molecules, 2009, 14(5), 1818-1824

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; rt → 70 °C; 7 h, 60 - 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; pH 5 - 6

Referencia

- Synthesis of roxatidine acetate hydrochloride with high purity, China, , ,

Synthetic Routes 6

Condiciones de reacción

Referencia

- A new synthesis of roxatidine acetate, Synthetic Communications, 1999, 29(1), 15-20

Synthetic Routes 7

Condiciones de reacción

1.1 Solvents: Xylene ; -10 - 0 °C; 0 °C → 30 °C; 20 - 30 °C

Referencia

- Method for preparing Roxatidineacetate hydrochloride and intermediate thereof, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Xylene ; -10 - 0 °C; 0 °C → 30 °C

Referencia

- Method for preparing roxatidine acetate hydrochloride and intermediate thereof, China, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; 20 - 25 °C

1.2 Solvents: Acetic acid ; 2 h, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Acetone , Ethyl acetate ; 0 - 5 °C; 3 - 5 h, 0 - 5 °C

1.2 Solvents: Acetic acid ; 2 h, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Acetone , Ethyl acetate ; 0 - 5 °C; 3 - 5 h, 0 - 5 °C

Referencia

- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,

Synthetic Routes 10

Condiciones de reacción

Referencia

- Method for preparing gastric antiulcer drug roxatidine acetate hydrochloride, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Solvents: Dichloromethane ; -5 - 5 °C; 1 h, -5 - 5 °C

Referencia

- High-purity roxatidine hydrochloride acetate and its intermediate and its preparation method, China, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Ammonia Solvents: Ethyl acetate , Water ; pH 10

1.2 Solvents: Acetic acid ; 1 h, reflux

1.3 Reagents: Ammonia Solvents: Water ; pH 10

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2, > 5 °C

1.2 Solvents: Acetic acid ; 1 h, reflux

1.3 Reagents: Ammonia Solvents: Water ; pH 10

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2, > 5 °C

Referencia

- Preparation method of roxatidine acetate hydrochloride, China, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium borohydride Catalysts: Aluminum chloride Solvents: Ethanol ; 2 h, cooled

1.2 Reagents: Ammonia Solvents: Water ; pH 9

1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h

1.4 Reagents: Potassium hydroxide , Sodium hydroxide Solvents: Dimethylformamide ; 2 h

1.5 Reagents: Acetic acid Solvents: Water ; pH 5

1.6 Reagents: Ammonia Solvents: Water ; pH 9

1.7 rt → 210 °C; 1 h, 200 - 210 °C; cooled

1.8 Reagents: Acetic acid Solvents: Water ; pH 5

1.9 Reagents: Ammonia Solvents: Water ; pH 9

1.10 Reagents: Calcium sulfate Solvents: Chloroform ; 0.5 h; rt

1.11 Reagents: Acetic acid Solvents: Water ; pH 5

1.12 Reagents: Ammonia ; pH 9

1.13 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate , Water ; 40 min

1.2 Reagents: Ammonia Solvents: Water ; pH 9

1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h

1.4 Reagents: Potassium hydroxide , Sodium hydroxide Solvents: Dimethylformamide ; 2 h

1.5 Reagents: Acetic acid Solvents: Water ; pH 5

1.6 Reagents: Ammonia Solvents: Water ; pH 9

1.7 rt → 210 °C; 1 h, 200 - 210 °C; cooled

1.8 Reagents: Acetic acid Solvents: Water ; pH 5

1.9 Reagents: Ammonia Solvents: Water ; pH 9

1.10 Reagents: Calcium sulfate Solvents: Chloroform ; 0.5 h; rt

1.11 Reagents: Acetic acid Solvents: Water ; pH 5

1.12 Reagents: Ammonia ; pH 9

1.13 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate , Water ; 40 min

Referencia

- Method for preparing roxatidine acetate hydrochloride, China, , ,

Synthetic Routes 14

Condiciones de reacción

Referencia

- Synthesis and gastric acid antisecretory activity of phenoxypropylamine, Zhongguo Xinyao Zazhi, 2005, 14(3), 316-319

Synthetic Routes 15

Condiciones de reacción

1.1 Solvents: Dimethylformamide ; 2 h, 90 - 100 °C

Referencia

- Synthesis of roxatidine derivatives, Hecheng Huaxue, 2008, 16(3), 364-366

Synthetic Routes 16

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 8 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 2 - 3, 0 °C; 1 h, -5 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 2 - 3, 0 °C; 1 h, -5 - 5 °C

Referencia

- Preparation of roxatidine acetate hydrochloride, China, , ,

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -5 - 5 °C; 1 h, -5 - 5 °C

Referencia

- Preparation of high-purity roxatidine hydrochloride acetate, China, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 5 h, 50 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water

1.2 Reagents: Ammonium hydroxide Solvents: Water

Referencia

- Method for synthesizing roxatidine acetate hydrochloride, China, , ,

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Toluene ; rt → 10 °C; 0 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; pH 5.0 - 6.0

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; pH 5.0 - 6.0

Referencia

- Method for synthesis of Roxatidine acetate hydrochloride, China, , ,

Roxatidine acetate hydrochloride Raw materials

- Roxatidine

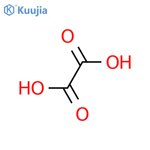

- Oxalic acid

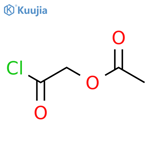

- Acetoxyacetyl chloride

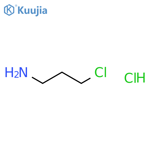

- 3-chloropropan-1-amine hydrochloride

- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

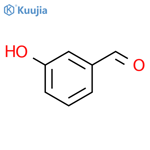

- 3-Hydroxybenzaldehyde

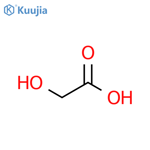

- 2-hydroxyacetic acid

- Potassium Acetate

- Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-

Roxatidine acetate hydrochloride Preparation Products

Roxatidine acetate hydrochloride Literatura relevante

-

Juan José Berzas Nevado,Gregorio Casta?eda Pe?alvo,Rosa M a Rodríguez Dorado,Virginia Rodríguez Robledo Anal. Methods 2014 6 1714

-

Nguyen Minh Tam,Minh Quan Pham,Huy Truong Nguyen,Nam Dao Hong,Nguyen Khoa Hien,Duong Tuan Quang,Huong Thi Thu Phung,Son Tung Ngo RSC Adv. 2021 11 22206

93793-83-0 (Roxatidine acetate hydrochloride) Productos relacionados

- 78273-80-0(Roxatidine)

- 99-43-4(2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate)

- 26815-04-3(4-[2-(piperidin-1-yl)ethoxy]benzaldehyde)

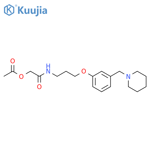

- 78628-28-1(2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethyl acetate)

- 703-51-5(3,4-Dihydro-1,4-benzoxazepin-5(2H)-one)

- 22246-71-5(8-Methoxy-2,3,4,5-tetrahydro-benzoCazepin-1-one)

- 3483-82-7(N-Benzoyl-L-tyrosine ethyl ester)

- 138-56-7(Trimethobenzamide)

- 2444-46-4(Nonivamide)

- 15299-99-7(Napropamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93793-83-0)Roxatidine acetate hydrochloride

Pureza:99%

Cantidad:5g

Precio ($):351.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93793-83-0)Roxatidine acetate hydrochloride

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe